molecular formula C14H21N2NaO3 B13805137 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13805137
M. Wt: 288.32 g/mol
InChI Key: RSTLZIPLOSWIEW-UHFFFAOYSA-M
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Description

5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and an ethyl group attached to a pyrimidinedione core. The presence of a sodiooxy group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs) that are catalyzed by first-row transition metals. These reactions are known for their efficiency and eco-friendly nature, often resulting in high yields with minimal by-products . The specific synthetic route may involve the use of isocyanides, aldehydes, and other reactants under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidinediones.

Scientific Research Applications

5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione include other pyrimidinediones and nitrogen-containing heterocycles . Examples include:

  • Pyrrolopyrazine derivatives
  • Pyridazine analogs
  • Pyrazine derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclohexylethyl and ethyl groups, as well as the sodiooxy group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H21N2NaO3

Molecular Weight

288.32 g/mol

IUPAC Name

sodium;5-(2-cyclohexylethyl)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate

InChI

InChI=1S/C14H22N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h10H,2-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1

InChI Key

RSTLZIPLOSWIEW-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CCC2CCCCC2.[Na+]

Origin of Product

United States

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